4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one
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Overview
Description
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, an ethoxypropyl chain, a hydroxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Addition of the Ethoxypropyl Chain: The ethoxypropyl chain is added through an alkylation reaction using an appropriate alkyl halide.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.
Phenylation: The phenyl ring is added through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the ethoxypropyl chain, which may affect its biological activity and chemical reactivity.
4-acetyl-1-(3-methoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one: Contains a methyl group instead of a phenyl group, which may alter its pharmacological properties.
The uniqueness of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-acetyl-1-(3-ethoxypropyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H21NO4/c1-3-22-11-7-10-18-15(13-8-5-4-6-9-13)14(12(2)19)16(20)17(18)21/h4-6,8-9,15,20H,3,7,10-11H2,1-2H3 |
InChI Key |
PIRDHMLZJKNXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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